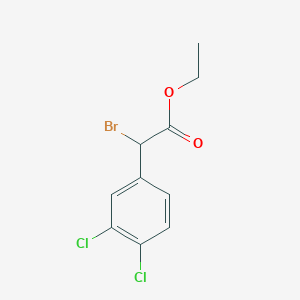

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)6-3-4-7(12)8(13)5-6/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJFMJXQSOSNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507901 | |

| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41204-08-4 | |

| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate" CAS number 41204-08-4

An In-depth Technical Guide to Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate (CAS: 41204-08-4)

Executive Overview

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a halogenated aromatic ester of significant interest in synthetic organic chemistry. Its structural features—a reactive benzylic bromide and a dichlorinated phenyl ring—make it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical properties, a validated synthesis protocol, analytical characterization methods, key applications, and essential safety protocols. The strategic importance of this molecule lies in its utility as a building block for introducing the 3,4-dichlorophenyl moiety into target structures, a common pharmacophore in various biologically active compounds.

Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key properties for Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 41204-08-4 | [1][2] |

| Molecular Formula | C₁₀H₉BrCl₂O₂ | [1][2] |

| Molecular Weight | 311.99 g/mol | [1][2] |

| Boiling Point | 331.6°C at 760 mmHg | [1][2] |

| Density | ~1.6 g/cm³ | [2] |

| Flash Point | 154.4°C | [2] |

| Solubility | Insoluble in water. | [3] |

| Purity (Typical) | ≥95% | [1][2] |

| InChIKey | YFJFMJXQSOSNLE-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C(Br)c1ccc(Cl)c(Cl)c1 | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is most effectively achieved via the α-bromination of its precursor, Ethyl 2-(3,4-dichlorophenyl)acetate. This transformation leverages the reactivity of the benzylic position, which is activated by the adjacent ester group and the aromatic ring.

Retrosynthetic Analysis & Strategy

The most logical and field-proven approach is a radical substitution reaction at the α-carbon. The starting material, Ethyl 2-(3,4-dichlorophenyl)acetate (CAS 6725-45-7), is commercially available or can be synthesized via Fischer esterification of 3,4-Dichlorophenylacetic acid (CAS 5807-30-7).[3][4] The bromination step is typically initiated by light or a radical initiator, with N-Bromosuccinimide (NBS) being the reagent of choice for selective benzylic bromination, minimizing side reactions.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reactor Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 2-(3,4-dichlorophenyl)acetate (1 equiv.).

-

Solvent & Reagent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Add N-Bromosuccinimide (NBS) (1.1 equiv.).

-

Causality Insight: CCl₄ is a classic solvent for radical brominations as it does not participate in the reaction. NBS is preferred over liquid bromine as it provides a low, constant concentration of Br₂, minimizing the formation of dibrominated byproducts.

-

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard 100W incandescent bulb to facilitate the initiation of the radical chain reaction.

-

Monitoring & Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is self-validating by observing the consumption of the starting material and the formation of a single major product spot. A key indicator of reaction progress is that the dense NBS will be consumed and the lighter succinimide byproduct will float to the surface.

-

Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid byproduct and wash with a small amount of cold solvent.

-

Purification: Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

-

Final Product: The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a colorless to pale yellow liquid.[5]

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. Commercial suppliers typically provide a certificate of analysis including NMR, HPLC, and LC-MS data.[1]

| Analytical Method | Expected Results & Interpretation |

| ¹H NMR | Expect characteristic signals for the ethyl group (triplet and quartet), a singlet for the benzylic proton, and multiplets in the aromatic region corresponding to the 3,4-disubstituted phenyl ring. |

| ¹³C NMR | Expect signals for the ester carbonyl, the benzylic carbon, carbons of the ethyl group, and distinct signals for the aromatic carbons, including the two attached to chlorine. |

| HPLC | A single major peak with a purity of ≥95% is expected under standard reverse-phase conditions. |

| LC-MS | The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms, with the molecular ion peak [M]+ corresponding to the calculated exact mass (~309.916).[2] |

Applications in Synthetic Chemistry & Drug Discovery

The utility of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate stems from its identity as a reactive building block. The α-bromo group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.

Core Reactivity

The compound is a key precursor for:

-

Nucleophilic Substitution: Reacts readily with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This is a primary pathway for incorporating the dichlorophenylacetate scaffold into larger molecules.[5]

-

Synthesis of Heterocycles: It can be used in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, it could be a precursor for analogs of bioactive phenanthridinones.[6]

-

Precursor to Agrochemicals: The 3,4-dichlorophenyl moiety is present in numerous herbicides and pesticides.[7][8] This intermediate is valuable for synthesizing novel derivatives or studying structure-activity relationships (SAR) of existing agrochemicals like Diuron.[8]

Role as a Synthetic Intermediate

Caption: Role as a key intermediate in multi-step synthesis.

Safety, Handling, and Storage

Halogenated organic compounds, particularly α-bromo esters, require careful handling due to their potential toxicity and reactivity. Ethyl bromoacetate, a related compound, is a known lachrymator and is toxic.[9][10] Similar precautions are warranted.

Hazard Identification & PPE

| Hazard Information | Handling & Safety Protocols |

| GHS Pictogram: GHS07 (Harmful/Irritant)[1] | Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] |

| Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1] | Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles and a face shield, and a lab coat.[10][11] |

| Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] | First Aid (Eyes): Immediately flush with large amounts of water for at least 15 minutes. Seek immediate medical attention.[10] |

Handling and Storage

-

Handling: Do not get in eyes, on skin, or on clothing.[9][11] Wash hands thoroughly after handling. The compound is incompatible with strong acids, bases, and oxidizing agents.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Conclusion

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a high-value chemical intermediate with well-defined properties and synthetic utility. Its strategic importance in accessing complex molecules for pharmaceutical and agrochemical research is clear. By employing the robust synthesis and handling protocols outlined in this guide, researchers can safely and effectively leverage this compound to advance their scientific objectives.

References

-

PubChem. (n.d.). Ethyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl bromo(3,4-dichlorophenyl)acetate | CAS#:41204-08-4. Retrieved from [Link]

- Google Patents. (n.d.). CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.

-

PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. Retrieved from [Link]

-

NJ.gov. (n.d.). ETHYL BROMOACETATE HAZARD SUMMARY. Retrieved from [Link]

-

ChemSafety PRO. (n.d.). ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE SDS. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines. Retrieved from [Link]

- Google Patents. (n.d.). CN103922892A - Method for preparing 3,4-dichloro bromobenzene.

-

The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

-

EPA NEPIs. (n.d.). Pesticide Fact Sheet Number 9422,4-dichlorophenoxyacetic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101891615A - Method for synthesizing bromoethyl acetate.

- Google Patents. (n.d.). CN105294504A - Method for synthesizing diuron.

-

ResearchGate. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

-

MDPI. (2022). Unusual Catalytic Effect of Fe3+ on 2,4-dichlorophenoxyacetic Acid Degradation by Radio Frequency Discharge in Aqueous Solution. Retrieved from [Link]

-

PMC. (2013). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. Retrieved from [Link]

-

Chemsrc. (n.d.). ethyl 2-bromoacetate | CAS#:105-36-2. Retrieved from [Link]

-

PubMed. (n.d.). Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. Retrieved from [Link]

-

AccelaChem. (n.d.). SY224329. Retrieved from [Link]

Sources

- 1. 41204-08-4 | Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate - Moldb [moldb.com]

- 2. Ethyl bromo(3,4-dichlorophenyl)acetate | CAS#:41204-08-4 | Chemsrc [chemsrc.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 5445-25-0: ethyl bromo(4-chlorophenyl)acetate [cymitquimica.com]

- 6. Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103922892A - Method for preparing 3,4-dichloro bromobenzene - Google Patents [patents.google.com]

- 8. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. ethyl 2-bromoacetate | CAS#:105-36-2 | Chemsrc [chemsrc.com]

"Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate" molecular weight

An In-depth Technical Guide to Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a halogenated aromatic compound featuring a reactive α-bromo ester functional group. This guide provides a comprehensive overview of its core chemical and physical properties, validated synthesis and purification protocols, and critical safety and handling procedures. The document is structured to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical intermediate in complex organic synthesis.

Core Compound Identification and Properties

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a key organic building block, primarily utilized in synthetic chemistry as an intermediate.[1] Its molecular structure, characterized by a dichlorinated phenyl ring attached to a bromine- and ethoxycarbonyl-substituted carbon, imparts specific reactivity that is valuable in the synthesis of more complex molecules.

Chemical Structure and Physicochemical Data

The fundamental properties of this compound are summarized below, providing a critical reference for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrCl₂O₂ | [1][2] |

| Molecular Weight | 311.99 g/mol | [1] |

| CAS Number | 41204-08-4 | [1][3] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Boiling Point | 331.6 ± 37.0 °C at 760 mmHg | [1][2] |

| Flash Point | 154.4 ± 26.5 °C | [2] |

| Solubility | Insoluble in water | [4] |

Synthesis and Purification Methodologies

The synthesis of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate typically involves the bromination of its precursor, Ethyl 2-(3,4-dichlorophenyl)acetate. This process leverages the reactivity of the α-carbon adjacent to both the phenyl ring and the carbonyl group.

Synthesis Workflow: α-Bromination

The primary route to synthesizing the title compound is through the electrophilic substitution of a hydrogen atom with a bromine atom at the α-position of the parent ester. This reaction is foundational and requires precise control of reagents and conditions to achieve high yield and purity.

Caption: Workflow for the synthesis of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate.

Detailed Synthesis Protocol

This protocol is a generalized procedure based on standard organic synthesis techniques for α-bromination of esters.

Materials:

-

Ethyl 2-(3,4-dichlorophenyl)acetate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 2-(3,4-dichlorophenyl)acetate and anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide and AIBN to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous Na₂S₂O₃ to remove unreacted bromine, saturated aqueous NaHCO₃, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[5]

Purification Protocol: Flash Column Chromatography

Purification is essential to remove unreacted starting material and byproducts. Flash column chromatography is a standard and effective method.[5]

Materials:

-

Crude product

-

Silica gel (230-400 mesh)

-

Eluent: A mixture of hexanes and ethyl acetate (e.g., 95:5 v/v) is a suitable starting point.[5]

Procedure:

-

TLC Analysis: Determine the optimal eluent composition by running TLC plates to achieve a target Rf value of 0.3-0.4 for the desired product.[5]

-

Column Packing: Prepare a silica gel column using the chosen eluent system (wet slurry method is recommended).[5]

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

-

Elution: Add the eluent to the column and apply gentle positive pressure to begin elution. Collect fractions systematically.[5]

-

Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the eluent via rotary evaporation to yield the purified Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate.[5]

Applications in Research and Development

As a functionalized building block, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a precursor for introducing the 2-(3,4-dichlorophenyl)acetate moiety into larger molecules. Its primary application lies in the pharmaceutical and agrochemical industries, where it can be used in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic compounds. The α-bromo group is a good leaving group, making it susceptible to nucleophilic substitution reactions, which is a common strategy in drug development for building molecular complexity.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous properties. It is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[6]

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Causes severe skin burns and serious eye damage.[7] May be harmful if swallowed or in contact with skin.[6][8]

-

Personal Protective Equipment:

Handling and Storage Protocols

The following diagram outlines the necessary steps for safe handling and storage to maintain compound integrity and ensure user safety.

Sources

- 1. 41204-08-4 | Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate - Moldb [moldb.com]

- 2. Ethyl bromo(3,4-dichlorophenyl)acetate | CAS#:41204-08-4 | Chemsrc [chemsrc.com]

- 3. arctomsci.com [arctomsci.com]

- 4. labsolu.ca [labsolu.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. chempoint.com [chempoint.com]

"Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate" chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, a halogenated aromatic ester of significant interest in organic synthesis. As a versatile building block, its utility stems from the dual reactivity conferred by the α-bromo and ester functionalities. This document details its physicochemical properties, spectroscopic signature, plausible synthetic routes, and key reactive pathways. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity.

Introduction and Molecular Overview

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate (CAS No. 41204-08-4) is a derivative of phenylacetic acid, characterized by a bromine atom at the alpha (α) position to the ester carbonyl group and a 3,4-dichloro substitution pattern on the aromatic ring. This specific arrangement of functional groups makes it a highly valuable intermediate. The electron-withdrawing nature of the dichlorophenyl ring, combined with the lability of the α-bromo substituent, renders the molecule susceptible to a variety of nucleophilic substitution and organometallic reactions. This guide elucidates the core chemical principles governing its behavior and provides practical insights for its application in complex molecular synthesis.

Caption: Chemical structure of the title compound.

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are fundamental for the identification, purification, and handling of any chemical compound.

Physical and Chemical Properties

The key physicochemical properties are summarized in the table below. The compound is a high-boiling liquid with significant density, as expected for a polyhalogenated organic molecule. Its high LogP value indicates poor solubility in water and good solubility in nonpolar organic solvents.[1][2]

| Property | Value | Source |

| CAS Number | 41204-08-4 | [1] |

| Molecular Formula | C₁₀H₉BrCl₂O₂ | [1] |

| Molecular Weight | 311.99 g/mol | [1] |

| Boiling Point | 331.6 ± 37.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 154.4 ± 26.5 °C | [2] |

| LogP (Octanol/Water) | 4.42 | [2] |

| Refractive Index | 1.569 | [2] |

Spectroscopic Signature

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show four distinct signals.

-

Aromatic Protons (3H): A complex multiplet pattern between δ 7.2-7.6 ppm arising from the three protons on the dichlorophenyl ring.

-

Alpha-Proton (1H): A singlet around δ 5.4-5.6 ppm for the methine proton (-CH(Br)-). Its deshielded position is due to the adjacent bromine, phenyl ring, and carbonyl group.

-

Ethyl Methylene Protons (2H): A quartet around δ 4.2-4.3 ppm (-OCH₂CH₃), split by the adjacent methyl group.

-

Ethyl Methyl Protons (3H): A triplet around δ 1.2-1.3 ppm (-OCH₂CH₃), split by the adjacent methylene group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): Expected in the range of δ 168-172 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm, including two signals for the carbons bearing the chlorine atoms.

-

Ethyl Methylene Carbon (-OCH₂-): Around δ 62-64 ppm.

-

Alpha-Carbon (-CH(Br)-): A significantly deshielded signal around δ 40-45 ppm due to the attached bromine.

-

Ethyl Methyl Carbon (-CH₃): Around δ 14 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band around 1740-1755 cm⁻¹ corresponding to the C=O stretch of the ester.

-

C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretching peaks around 1470-1600 cm⁻¹ .

-

C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the ethyl group (2850-3000 cm⁻¹).

-

C-Cl and C-Br stretching vibrations will appear in the fingerprint region (< 800 cm⁻¹).

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms. Key fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃) to give [M-45]⁺ and cleavage of the Cα-C(O) bond.

Synthesis and Manufacturing Protocol

The synthesis of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate typically proceeds via a two-step sequence starting from 3,4-dichlorophenylacetic acid. The first step is a Fischer esterification, followed by a selective α-bromination.

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol

Causality: The following protocol is designed for high efficiency and purity. The use of excess ethanol in Step 1 drives the esterification equilibrium towards the product, as described by Le Châtelier's principle. In Step 2, a radical-initiated bromination using NBS is preferred over liquid bromine as it provides better selectivity for the α-position and avoids unwanted aromatic bromination.

Step 1: Synthesis of Ethyl 2-(3,4-dichlorophenyl)acetate [5][6]

-

To a round-bottom flask equipped with a reflux condenser, add 3,4-dichlorophenylacetic acid (1.0 eq).

-

Add absolute ethanol (10-20 eq), which acts as both reagent and solvent.

-

Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by distillation or used directly in the next step.

Step 2: α-Bromination to Yield Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

-

In a flask protected from light and fitted with a reflux condenser, dissolve the Ethyl 2-(3,4-dichlorophenyl)acetate (1.0 eq) from Step 1 in a suitable solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the mixture to reflux. The reaction can be initiated with a UV lamp or by the thermal decomposition of AIBN.

-

Continue refluxing until all the starting ester is consumed (monitor by TLC or GC-MS). The solid succinimide byproduct will float to the surface.

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure title compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the α-bromo group, which is an excellent leaving group in nucleophilic substitution reactions.[7]

Caption: Key reactive pathways of the title compound.

Nucleophilic Substitution (Sₙ2) Reactions

The carbon atom bearing the bromine is highly electrophilic. It readily undergoes Sₙ2 reactions with a wide range of soft and hard nucleophiles. This pathway is synthetically valuable for introducing new functional groups at the α-position.[7]

-

With Amines: Reaction with primary or secondary amines yields α-amino acid esters, which are precursors to biologically active molecules.

-

With Hydroxide/Alkoxides: Hydrolysis or alcoholysis leads to the formation of α-hydroxy or α-alkoxy esters, respectively.

-

With Cyanide: Forms α-cyano esters, which can be further hydrolyzed to dicarboxylic acids.

The Reformatsky Reaction

This is a classic organometallic reaction where α-halo esters react with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate.[8] This enolate is a soft nucleophile that adds specifically to the carbonyl group of aldehydes or ketones. Subsequent acidic workup yields β-hydroxy esters, a crucial structural motif in many natural products and pharmaceuticals.[8][9] The reaction is valued for its ability to form carbon-carbon bonds under relatively mild conditions.

Safety and Handling

As a reactive polyhalogenated compound, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate requires careful handling. The safety profile is inferred from data on structurally similar compounds, such as ethyl bromoacetate, which is known to be a lachrymator and highly toxic.[10][11]

| Safety Aspect | Information and Precautionary Measures |

| GHS Pictograms | (Corrosion), (Health Hazard), (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | Causes severe skin burns and eye damage. Fatal if swallowed, in contact with skin, or if inhaled. Lachrymator (substance which increases the flow of tears).[10][12] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat. A face shield is recommended.[12] |

| Handling | All manipulations must be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Use non-sparking tools.[10][11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[13][14] |

| First Aid | Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] |

Conclusion

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a potent synthetic intermediate whose value is derived from its predictable and versatile reactivity. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactive nature is essential for its effective and safe utilization in the laboratory. The synthetic protocols and reactivity profiles discussed in this guide, grounded in established chemical principles, provide a solid foundation for researchers to explore its application in the synthesis of novel and complex chemical entities.

References

-

Ethyl bromo(3,4-dichlorophenyl)acetate | CAS#:41204-08-4. Chemsrc.[Link]

-

Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. (2024-03-17). [Link]

-

Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes. ResearchGate.[Link]

-

Aldehydes and ketones react with α-brome esters and zinc to yield. Testbook. (2024-08-23). [Link]

-

ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE SDS. ChemSafety PRO.[Link]

-

Reformatsky reaction of ethyl .alpha.-bromo esters with bis(chloromethyl)ether. ACS Publications.[Link]

-

Ethyl-α-bromophenyl acetate. NIST WebBook.[Link]

-

Spectra of ethyl acetate. Rod Beavon.[Link]

Sources

- 1. 41204-08-4 | Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate - Moldb [moldb.com]

- 2. Ethyl bromo(3,4-dichlorophenyl)acetate | CAS#:41204-08-4 | Chemsrc [chemsrc.com]

- 3. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 4. Ethyl bromoacetate(105-36-2) 13C NMR [m.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Ethyl 2-(3,4-dichlorophenyl)acetate | 6725-45-7 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. testbook.com [testbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. 5445-25-0|Ethyl 2-bromo-2-(4-chlorophenyl)acetate|BLD Pharm [bldpharm.com]

- 14. fishersci.com [fishersci.com]

Synthesis of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate: A Technical Guide

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate (CAS No: 41204-08-4).[1] The document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will explore the primary and most efficient synthesis strategy, grounded in the Hell-Volhard-Zelinsky reaction, detailing the underlying mechanisms, providing a step-by-step experimental protocol, and discussing the critical parameters that ensure a high-yield, high-purity outcome. The causality behind experimental choices is explained to provide field-proven insights beyond a simple recitation of procedural steps.

Strategic Synthesis Planning: A Retrosynthetic Approach

The target molecule, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, is an α-bromo ester. From a retrosynthetic perspective, its synthesis can be envisioned through several routes. The most logical and industrially scalable approach involves two key transformations: the introduction of the bromine atom at the α-position to the carbonyl group and the formation of the ethyl ester.

The most robust and well-documented method for the α-bromination of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction .[2][3] This reaction offers high selectivity for the α-position. Furthermore, the reaction intermediate, an α-bromo acyl bromide, can be directly converted to the desired ester by quenching the reaction with an alcohol, in this case, ethanol.[4][5] This "one-pot" approach, which combines bromination and esterification, is significantly more efficient than isolating the intermediate α-bromo acid before proceeding with a separate esterification step.

Therefore, the selected pathway begins with the precursor 3,4-Dichlorophenylacetic acid, which undergoes an HVZ reaction followed by an in-situ esterification to yield the final product.

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction with in-situ esterification.

Precursor: 3,4-Dichlorophenylacetic Acid

The quality of the starting material, 3,4-Dichlorophenylacetic acid (CAS: 5807-30-7), is paramount for the success of the synthesis. [6][7]This compound is a white to off-white crystalline solid used in the synthesis of pharmaceuticals and agrochemicals. [6][8]It is characterized by the presence of a carboxylic acid functional group and two chlorine atoms on the phenyl ring. [6]Ensuring the precursor is anhydrous is critical, as any water will consume the PBr₃ catalyst and can lead to unwanted side reactions.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

Reagents: 3,4-Dichlorophenylacetic acid, Red Phosphorus (or PBr₃), Liquid Bromine, Anhydrous Ethanol, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Saturated Sodium Chloride (brine) solution, Anhydrous Sodium Sulfate.

-

Equipment: Three-neck round-bottom flask, reflux condenser with a drying tube, pressure-equalizing dropping funnel, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Synthetic Procedure

Sources

- 1. 41204-08-4 | Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate - Moldb [moldb.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 6. CAS 5807-30-7: 3,4-Dichlorophenylacetic acid | CymitQuimica [cymitquimica.com]

- 7. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, a key intermediate in organic synthesis. We will delve into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering insights for its effective use in research and development.

Chemical Identity and Properties

IUPAC Name: ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate[1]

Synonyms:

-

Ethyl bromo(3,4-dichlorophenyl)acetate[1]

-

α-bromo-3,4-dichlorophenylacetic acid ethyl ester

-

2'-Bromo-3,4-dichlorophenylacetic acid ethyl ester

Chemical Structure:

Figure 1: Chemical structure of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrCl₂O₂ | [1][2] |

| Molecular Weight | 311.99 g/mol | [2] |

| Boiling Point | 331.6 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 154.4 ± 26.5 °C | [1] |

Synthesis of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

The synthesis of α-halo-α-aryl esters like Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can be achieved through several established methods in organic chemistry. A common and effective approach involves the bromination of the corresponding arylacetate.

A plausible synthetic route starts from 3,4-dichlorophenylacetic acid. This starting material can be esterified to ethyl 3,4-dichlorophenylacetate, followed by α-bromination.

Figure 2: Proposed synthetic workflow for Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate.

Experimental Protocol: Synthesis via Bromination of Ethyl 2-(3,4-dichlorophenyl)acetate

This protocol is a generalized procedure based on established methods for α-bromination of esters.

Materials:

-

Ethyl 2-(3,4-dichlorophenyl)acetate

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Anhydrous solvent (e.g., Carbon tetrachloride or acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-(3,4-dichlorophenyl)acetate in the anhydrous solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate.

Chemical Reactivity and Key Reactions

The reactivity of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is primarily dictated by the presence of the α-bromo ester functionality. The electron-withdrawing nature of the ester group and the bromine atom makes the α-carbon susceptible to nucleophilic attack.

The Reformatsky Reaction

A cornerstone reaction of α-haloesters is the Reformatsky reaction, which provides a powerful method for the formation of β-hydroxy esters.[3][4][5][6][7] In this reaction, an α-haloester reacts with an aldehyde or ketone in the presence of zinc metal.[3][4][5][6][7]

The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[3][4] This enolate is less reactive than Grignard reagents or organolithium compounds, which allows for its formation in the presence of the ester functionality without self-condensation.[4]

Figure 3: Generalized workflow of the Reformatsky reaction.

Experimental Protocol: General Procedure for the Reformatsky Reaction

Materials:

-

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

-

Aldehyde or ketone

-

Activated zinc dust

-

Anhydrous solvent (e.g., Toluene, THF)

-

Iodine (for zinc activation)

-

Aqueous acid solution (for workup)

Procedure:

-

Activate the zinc dust by stirring it with a catalytic amount of iodine in the reaction flask under an inert atmosphere until the color of iodine disappears.

-

Add the anhydrous solvent to the activated zinc.

-

Add a solution of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate and the aldehyde or ketone in the anhydrous solvent dropwise to the zinc suspension.

-

Heat the reaction mixture to initiate the reaction, and then maintain it at a suitable temperature (often reflux).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and quench it by adding an aqueous acid solution (e.g., dilute HCl or H₂SO₄).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting β-hydroxy ester by column chromatography.

Applications in Research and Drug Development

Bromo-substituted organic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9] The dual functionality of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, possessing both an ester and a reactive bromine atom, makes it a versatile building block for introducing the 3,4-dichlorophenylacetyl moiety into more complex molecules.

While specific drugs synthesized directly from this intermediate are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. The 3,4-dichlorophenyl group is a common feature in many pharmaceutical agents due to its lipophilic nature and its ability to engage in various intermolecular interactions.

The products of the Reformatsky reaction using this intermediate, β-hydroxy esters, are themselves valuable precursors for a range of compounds, including α,β-unsaturated esters (via dehydration) and various heterocyclic systems.

Spectroscopic Data

While a comprehensive, publicly available dataset of spectroscopic information for Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is limited, data for structurally similar compounds can provide valuable insights for characterization. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data upon request.[2]

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the α-proton, and signals in the aromatic region corresponding to the protons on the 3,4-dichlorophenyl ring.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the α-carbon attached to the bromine, the carbons of the ethyl group, and the carbons of the dichlorinated aromatic ring. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ carbons.[10]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine atoms. Fragmentation patterns would likely involve the loss of the ethoxy group and other fragments.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) would be expected around 1730-1750 cm⁻¹.

Safety and Handling

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a chemical that should be handled with care by trained personnel in a well-ventilated laboratory.

Hazard Identification: Based on data for similar α-bromoesters, the following hazards may be associated with this compound:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

If swallowed, rinse mouth. Do NOT induce vomiting.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a valuable and versatile intermediate in organic synthesis. Its ability to undergo key transformations, such as the Reformatsky reaction, makes it a powerful tool for the construction of complex molecules with potential applications in drug discovery and development. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in the laboratory.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Reformatsky Reaction Mechanism Explained. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-α-bromophenyl acetate. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl bromo(3,4-dichlorophenyl)acetate | CAS#:41204-08-4. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-bromo-3,5-dichlorophenyl)acetate. Retrieved from [Link]

-

DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Retrieved from [Link]

-

NIST. (n.d.). Ethyl bromodifluoroacetate. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 41204-08-4 | Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate. Retrieved from [Link]

-

Autechaux. (n.d.). Why 2-Bromoethyl Acetate is Your Go-To Intermediate: A Supplier's Perspective. Retrieved from [Link]

-

BROMO-OTBN. (2025, January 21). Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN101891615A - Method for synthesizing bromoethyl acetate.

-

PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 2). 13.6: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. Ethyl bromo(3,4-dichlorophenyl)acetate | CAS#:41204-08-4 | Chemsrc [chemsrc.com]

- 2. 41204-08-4 | Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate - Moldb [moldb.com]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. scribd.com [scribd.com]

- 8. nbinno.com [nbinno.com]

- 9. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis Landscape: A Technical Safety Guide to Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and organic synthesis, novel intermediates are the stepping stones to groundbreaking discoveries. Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, a halogenated organic compound, presents as a valuable building block. However, its utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide, moving beyond the confines of a standard Safety Data Sheet (SDS), offers a deep dive into the safe handling, storage, and emergency management of this reactive intermediate, ensuring that scientific advancement and personal safety proceed in tandem.

Hazard Identification and Risk Assessment: A Proactive Stance

At its core, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a reactive chemical demanding respect. While a comprehensive toxicological profile is not extensively documented, data from analogous compounds and supplier information allow for a robust preliminary hazard assessment. The primary concerns revolve around its potential for acute toxicity, severe irritation, and environmental harm.

Key Hazard Insights:

-

Acute Toxicity: Based on related bromoacetates, this compound is anticipated to be harmful if swallowed, inhaled, or in contact with skin.[1] The presence of the dichlorophenyl ring may further modulate its toxicological properties.

-

Corrosivity and Irritation: Structurally similar compounds are known to cause severe skin burns and eye damage.[2] It is prudent to assume this compound shares these characteristics. It is also expected to cause irritation to the respiratory tract.[1]

-

Lachrymator: Many bromoacetates are lachrymators, meaning they can cause tearing of the eyes.[3][4]

A thorough risk assessment is paramount before any experimental work. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental conditions, such as scale, temperature, and the presence of other reagents.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 41204-08-4 | [1] |

| Molecular Formula | C₁₀H₉BrCl₂O₂ | [1] |

| Molecular Weight | 311.99 g/mol | [1] |

| Boiling Point | 331.6°C at 760 mmHg | [1][5] |

| Density | ~1.6 g/cm³ | [5] |

GHS Hazard Profile

| Pictogram | GHS Classification | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |

Note: This GHS profile is based on available data for the specific compound and may be supplemented by data from closely related structures.

Engineering Controls and Personal Protective Equipment: A Multi-layered Defense

The cornerstone of safe handling lies in a multi-layered approach, combining robust engineering controls with appropriate Personal Protective Equipment (PPE).

Workflow for Safe Handling:

Caption: A logical workflow for the safe handling of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be conducted in a properly functioning and certified chemical fume hood. This is the primary line of defense against inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[6]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and eye irritation.[3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to double-check the glove manufacturer's compatibility data. Contaminated gloves should be removed and disposed of immediately.

-

Skin and Body Protection: A lab coat is essential. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[2]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of an engineering control failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Protocols for Safe Handling, Storage, and Disposal

Adherence to strict protocols is non-negotiable when working with halogenated organic compounds.

Experimental Protocol: A Step-by-Step Approach

-

Preparation: Before starting, ensure all necessary equipment, reagents, and waste containers are assembled inside the chemical fume hood.

-

Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. If weighing a solid, do so in a tared, sealed container within the fume hood.

-

Reaction Monitoring: Monitor the reaction closely from outside the fume hood. Avoid opening the sash unnecessarily.

-

Work-up and Purification: Quenching, extraction, and purification steps should all be performed within the fume hood.

-

Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A preliminary rinse with a suitable solvent (e.g., acetone), which is then collected as hazardous waste, is recommended before washing.

Storage Protocol

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.

-

Container: Keep the compound in its original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7]

-

Segregation: As a halogenated organic compound, it should be stored separately from strong oxidizing agents, strong bases, and reactive metals.[8][9] It's also good practice to separate halogenated waste from non-halogenated waste streams.[10][11]

Disposal Protocol

All waste containing Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate must be treated as hazardous waste.

-

Waste Collection: Collect all liquid and solid waste in designated, clearly labeled, and sealed hazardous waste containers.[10]

-

Segregation: Keep halogenated waste separate from non-halogenated waste to facilitate proper disposal by your institution's environmental health and safety (EHS) department.[10][11]

-

Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour this chemical down the drain.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency Response Logic:

Caption: A flowchart for responding to spills or personal exposure incidents.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3][12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4]

Spill and Leak Procedures

-

Small Spills: For minor spills within a fume hood, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or dry lime.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately and contact your institution's EHS or emergency response team.[6] Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: A Culture of Safety

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a potent tool in the arsenal of the research chemist. However, its potential can only be safely unlocked through a deep understanding of its hazards and a steadfast commitment to a culture of safety. By integrating the principles and protocols outlined in this guide, researchers can confidently navigate their synthetic challenges while prioritizing their well-being and protecting the integrity of their work environment.

References

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ETHYL BROMOACETATE. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl bromo(3,4-dichlorophenyl)acetate | CAS#:41204-08-4. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]

-

Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

-

University of St Andrews. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved from [Link]

-

Chemsrc. (n.d.). ethyl 2-bromoacetate | CAS#:105-36-2. Retrieved from [Link]

Sources

- 1. 41204-08-4 | Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate - Moldb [moldb.com]

- 2. echemi.com [echemi.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.dk [fishersci.dk]

- 5. Ethyl bromo(3,4-dichlorophenyl)acetate | CAS#:41204-08-4 | Chemsrc [chemsrc.com]

- 6. nj.gov [nj.gov]

- 7. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 8. nottingham.ac.uk [nottingham.ac.uk]

- 9. ethyl 2-bromoacetate | CAS#:105-36-2 | Chemsrc [chemsrc.com]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. staffnet.manchester.ac.uk [staffnet.manchester.ac.uk]

- 12. tcichemicals.com [tcichemicals.com]

"Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate" literature review

An In-depth Technical Guide to Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, a key organic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, reactivity, and applications of this versatile compound, grounding all information in established scientific principles and field-proven insights.

Introduction and Strategic Importance

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate (CAS No. 41204-08-4) is a halogenated aromatic ester of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a reactive α-bromo group and a dichlorinated phenyl ring, makes it a valuable intermediate for introducing the 3,4-dichlorophenylacetyl moiety into more complex molecular architectures. This moiety is a feature in various biologically active compounds, making the title compound a crucial precursor in medicinal chemistry and the development of novel therapeutics.

The strategic importance of this molecule lies in the dual reactivity conferred by its functional groups. The α-bromo position is highly susceptible to nucleophilic attack, serving as a key handle for carbon-carbon and carbon-heteroatom bond formation.[3][4] The dichlorinated aromatic ring can be further functionalized or can play a critical role in modulating the pharmacological profile of a target molecule through steric and electronic effects.

Physicochemical and Spectroscopic Profile

A clear understanding of the compound's physical and analytical characteristics is fundamental for its effective use in a laboratory setting. These properties dictate handling, purification, and characterization protocols.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 41204-08-4 | [1][2] |

| Molecular Formula | C₁₀H₉BrCl₂O₂ | [1][2] |

| Molecular Weight | 311.99 g/mol | [1][2] |

| Boiling Point | 331.6°C at 760 mmHg | [1][2] |

| Density | ~1.6 g/cm³ | [2] |

| Flash Point | 154.4°C | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Purity (Typical) | ≥95% | [1][2] |

Table 2: Analytical Characterization Data (Predicted & Reported)

| Technique | Data Interpretation | Source |

| ¹H NMR (CDCl₃) | δ ~1.3 ppm (t, 3H): -CH₂CH₃ of ethyl group. δ ~4.3 ppm (q, 2H): -CH₂ CH₃ of ethyl group. δ ~5.3 ppm (s, 1H): α-CH proton. δ ~7.3-7.6 ppm (m, 3H): Aromatic protons. | [5] |

| ¹³C NMR (CDCl₃) | δ ~14 ppm: -CH₂C H₃ δ ~45 ppm: α-C H δ ~63 ppm: -C H₂CH₃ δ ~128-138 ppm: Aromatic carbons δ ~168 ppm: Carbonyl carbon (C =O) | [5][6] |

| Mass Spec. (EI) | Molecular Ion (M⁺): Isotopic cluster around m/z 310, 312, 314 due to Br and Cl isotopes. Key Fragments: Loss of -OEt (m/z ~265), loss of -COOEt (m/z ~239), loss of Br (m/z ~231). | [7][8] |

Synthesis and Mechanistic Considerations

The primary route for preparing Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is through the α-bromination of its parent ester, Ethyl 2-(3,4-dichlorophenyl)acetate. This transformation is a cornerstone reaction in organic synthesis, typically proceeding via an enol or enolate intermediate.

The Hell-Volhard-Zelinskii (HVZ) Analogue Pathway

While the classical Hell-Volhard-Zelinskii (HVZ) reaction applies to carboxylic acids using PBr₃ and Br₂, a similar principle of enolization followed by electrophilic bromination is employed for esters under acidic conditions.[9][10] The acid catalyst facilitates the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine.

Caption: Acid-catalyzed α-bromination mechanism.

Recommended Experimental Protocol: α-Bromination

This protocol describes a robust method for the synthesis of the title compound. It is a self-validating system where reaction progress can be monitored by TLC or GC-MS.

Materials:

-

Ethyl 2-(3,4-dichlorophenyl)acetate

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)

-

Carbon Tetrachloride (CCl₄) or other suitable solvent

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 2-(3,4-dichlorophenyl)acetate (1.0 eq.) in CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

-

Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere. The causality for using a radical initiator like AIBN is to facilitate the homolytic cleavage of the N-Br bond in NBS, initiating a radical chain reaction mechanism for bromination at the benzylic α-position.

-

Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate as a clear oil.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate stems from the high reactivity of the α-bromo group, which makes it an excellent electrophile for Sₙ2 reactions.[9] This reactivity is enhanced by the adjacent electron-withdrawing carbonyl group.

Nucleophilic Substitution Reactions

This compound is a premier alkylating agent for a wide array of nucleophiles, providing a direct route to diverse molecular scaffolds. This versatility is critical in constructing libraries of compounds for drug discovery screening.

-

With Amines: Forms α-amino esters, precursors to amino acids and peptidomimetics.

-

With Thiols: Yields α-thio esters, important in various pharmaceutical and materials science applications.

-

With Carboxylates: Leads to the formation of more complex ester derivatives.

Caption: Synthetic pathways via nucleophilic substitution.

Role in Medicinal Chemistry

While specific blockbuster drugs directly synthesized from this exact starting material are not prominently documented in the public domain, the class of α-bromo arylacetates are pivotal intermediates. For instance, related structures are used in the synthesis of potent dual endothelin receptor antagonists and cannabinoid-1 receptor inverse agonists.[11][12] The 3,4-dichlorophenyl motif is frequently incorporated into drug candidates to enhance binding affinity or modulate metabolic stability. The title compound is therefore a highly valuable tool for lead optimization campaigns in drug discovery.

Safety, Handling, and Storage

Hazard Profile: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is classified as a research chemical.[1] Based on its structure as a halogenated, reactive alkylating agent, it should be handled with care.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

Handling and Storage:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a synthetically versatile and valuable building block. Its well-defined reactivity, centered on the electrophilic α-carbon, provides a reliable and efficient means for elaborating molecular complexity. For researchers in organic synthesis and drug development, a thorough understanding of its properties, synthesis, and reaction scope is essential for leveraging its full potential in the creation of novel chemical entities.

References

-

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate. Moldb.[Link]

-

Ethyl bromo(3,4-dichlorophenyl)acetate | CAS#:41204-08-4. Chemsrc.[Link]

-

Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C10H10BrClO2 | CID 228840. PubChem.[Link]

-

Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.[Link]

-

Alpha Bromination of Carboxylic Acids. Organic Chemistry: A Tenth Edition.[Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Human Metabolome Database.[Link]

-

Spectra of ethyl acetate. Rod Beavon.[Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health.[Link]

-

Ethyl bromodifluoroacetate. NIST WebBook.[Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Saudi Chemical Society.[Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry.[Link]

-

Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem.[Link]

Sources

- 1. 41204-08-4 | Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate - Moldb [moldb.com]

- 2. Ethyl bromo(3,4-dichlorophenyl)acetate | CAS#:41204-08-4 | Chemsrc [chemsrc.com]

- 3. CAS 5445-25-0: ethyl bromo(4-chlorophenyl)acetate [cymitquimica.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl bromoacetate(105-36-2) 13C NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Ethyl bromodifluoroacetate [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Stability of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

Introduction

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is an alpha-haloester derivative of phenylacetic acid. Its trifunctional nature—comprising an ester, a benzylic bromide, and a dichlorinated aromatic ring—makes it a valuable and highly reactive intermediate in organic synthesis, particularly for the introduction of the 3,4-dichlorophenylacetyl moiety in the development of novel pharmaceutical agents and other complex organic molecules. The presence of the benzylic bromide imparts significant reactivity, making a thorough understanding of its physical properties and stability profile paramount for its effective and safe use in a research and development setting. This guide provides a detailed technical overview of the compound's characteristics, stability, and handling protocols, grounded in established chemical principles.

Section 1: Compound Identification and Physicochemical Properties

Proper identification and understanding of the basic physicochemical properties of a reagent are the foundation of its successful application.

Physical Appearance

While specific vendor documentation may vary, compounds of the ethyl alpha-bromophenylacetate class are typically liquids at room temperature. For instance, the closely related Methyl α-bromophenylacetate is a liquid[1], and Ethyl bromoacetate is a clear, colorless liquid. Based on its structure and the properties of analogous compounds, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is expected to be a colorless to pale yellow liquid under standard laboratory conditions. Its pungent odor is also a characteristic feature of many bromo-organic compounds.

Physicochemical Data

The key quantitative properties of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 41204-08-4 | [2] |

| Molecular Formula | C₁₀H₉BrCl₂O₂ | [2] |

| Molecular Weight | 311.99 g/mol | [2] |

| Boiling Point | 331.6 ± 37.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 154.4 ± 26.5 °C | [2] |

| Solubility | Insoluble in water; miscible with ethanol, ether, and other organic solvents. | [3][4] |

Section 2: Chemical Stability and Reactivity Profile

The stability of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is dictated by the interplay of its functional groups. The ester is susceptible to hydrolysis, while the benzylic bromide is a potent electrophile and leaving group, making the compound sensitive to several environmental and chemical factors.

Hydrolytic Stability

The ester functional group is the primary site for hydrolytic degradation. This process can be catalyzed by both acids and bases, with alkaline conditions typically accelerating the reaction significantly.[5]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can undergo hydrolysis to yield 3,4-dichlorophenyl)bromoacetic acid and ethanol. This reaction is generally slower than base-catalyzed hydrolysis.

-

Base-Catalyzed Saponification: Strong bases (e.g., NaOH, KOH) will rapidly hydrolyze the ester to form the corresponding carboxylate salt and ethanol. Studies on the alkaline hydrolysis of similar ethyl phenylacetate derivatives confirm this rapid reaction.[6][7]

Due to its moisture sensitivity, it is crucial to handle the compound under anhydrous conditions to prevent unintended hydrolysis.[8]

Thermal and Photolytic Stability

-

Thermal Decomposition: While the compound has a high boiling point, prolonged exposure to high temperatures can lead to decomposition. Thermal decomposition of halogenated esters can result in the elimination of hydrogen bromide and the formation of various degradation products.[9][10] Pyrolysis of esters at very high temperatures can produce the corresponding carboxylic acid and alkene, which can further decompose.[10] It is recommended to use this reagent at controlled, and where possible, lower temperatures to maintain its integrity.

Incompatibilities

The reactivity of the benzylic bromide governs many of its incompatibilities.

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive, reactions.

-

Strong Bases: As mentioned, bases will readily hydrolyze the ester. They can also promote elimination reactions involving the bromide.

-

Strong Acids: Can catalyze hydrolysis and other decomposition pathways.

-

Nucleophiles: The benzylic carbon is highly electrophilic. The compound will react readily with a wide range of nucleophiles (e.g., amines, thiols, alcohols), displacing the bromide. This is its intended reactivity in synthesis but must be controlled.

-

Metals: Certain metals can react with halogenated compounds.

Section 3: Guidelines for Handling and Storage

Given its reactivity and sensitivity, strict handling and storage protocols are essential to preserve the quality of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.[8] The recommended storage temperature is in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[8]

-